6-Bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(2-chlorophenyl)-4-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. This particular compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to the coumarin core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-chlorophenyl)-4-phenylcoumarin typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like 6-Bromo-3-(2-chlorophenyl)-4-phenylcoumarin .
Industrial Production Methods
Industrial production of 6-Bromo-3-(2-chlorophenyl)-4-phenylcoumarin may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(2-chlorophenyl)-4-phenylcoumarin can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrocoumarins.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrocoumarins. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
6-Bromo-3-(2-chlorophenyl)-4-phenylcoumarin has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as a valuable building block for the synthesis of more complex molecules and heterocyclic compounds.
Material Science: The unique chemical properties of the compound make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-chlorophenyl)-4-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-(2-chlorophenyl)-4-methylchromen-2-one: This compound is similar in structure but has a methyl group instead of a phenyl group.
6-Bromo-3-(2-chlorophenyl)-2-ethyl-4(3H)-quinazolinone: Another structurally related compound with different functional groups.
Uniqueness
6-Bromo-3-(2-chlorophenyl)-4-phenylcoumarin is unique due to its specific combination of bromine, chlorine, and phenyl groups attached to the coumarin core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
5789-56-0 |
---|---|
Molecular Formula |
C21H12BrClO2 |
Molecular Weight |
411.7 g/mol |
IUPAC Name |
6-bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one |
InChI |
InChI=1S/C21H12BrClO2/c22-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)20(21(24)25-18)15-8-4-5-9-17(15)23/h1-12H |
InChI Key |
RGQSGEZANTVSFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.